molecular formula C8H16NaO2 B000354 Divalproex sodium CAS No. 76584-70-8

Divalproex sodium

Cat. No.: B000354
CAS No.: 76584-70-8
M. Wt: 167.20 g/mol
InChI Key: RGZUPIWJTSGERU-UHFFFAOYSA-N
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Description

Divalproex sodium is a coordination compound of sodium valproate and valproic acid in a 1:1 molar relationship. It is widely used as an anticonvulsant and mood-stabilizing drug. This compound is primarily prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .

Mechanism of Action

Target of Action

Divalproex sodium, also known as valproate, is primarily targeted at the central nervous system. It is believed to affect the levels of gamma-aminobutyric acid (GABA) in the brain . GABA is a neurotransmitter that inhibits the activity of nerve cells in the brain, and increased levels can help calm nerves and aid in preventing seizures .

Mode of Action

It is suggested that its therapeutic effects in epilepsy are related to increased brain concentrations of gaba . This compound dissociates to the valproate ion in the gastrointestinal tract . The valproate ion is thought to affect the turnover of GABA or block the reuptake of GABA into neurons and glial cells .

Biochemical Pathways

This compound is believed to affect several biochemical pathways in the body. It is known to inhibit GABA transaminase, the enzyme responsible for the breakdown of GABA, thereby increasing the levels of GABA in the brain . This increase in GABA levels can lead to a decrease in nerve cell activity, which can help prevent seizures and manic episodes .

Pharmacokinetics

This compound is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination . It is susceptible to the effects of both enzyme induction and inhibition, along with an ability for weak to moderate inhibition of the metabolic elimination of other drugs . The drug is generally safe whether administered alone or in combination with other therapies .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to increase GABA concentrations in the brain, leading to a decrease in nerve cell activity . This can result in the prevention of seizures and manic episodes in patients with epilepsy and bipolar disorder . In addition, this compound has been found to rescue the hypoacetylation levels of histone H3 and attenuate cellular cytotoxicity induced by expanded ataxin-3 partly via preventing nuclear transport of ataxin-3 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and elimination of this compound, potentially altering its therapeutic effects . Additionally, patient-specific factors such as age, liver function, and genetic factors can also influence the drug’s action . Therefore, careful monitoring and individualized treatment plans are essential when using this compound for therapeutic purposes .

Biochemical Analysis

Biochemical Properties

Divalproex sodium interacts with various biomolecules in the body. Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been found to modulate the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders, and prevent cellular toxicity caused by expanded ataxin-3 . It also has effects on cellular cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It dissociates to the valproate ion in the gastrointestinal tract . Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a more rapid antimanic effect when compared with standard-titration Divalproex, lithium, or placebo and is better tolerated than olanzapine and as well tolerated as lithium or standard-titration Divalproex .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study found that the concentration of serum this compound was significantly increased after Glipizide treatment at 1st, 4th, 8th, and 16th hour for one week .

Metabolic Pathways

This compound is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is characterized by dose-limited absorption . Although this compound exhibits a moderate solubility in water, it demonstrates remarkable solubility in methanol, phosphate buffer pH6.8, 0.1 N NaOH, 95% ethanol, and chloroform .

Subcellular Localization

This compound modulates the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders . This modulation of nuclear localization is a key event in the pathology of certain disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The reaction involves the formation of a stable coordination compound between sodium valproate and valproic acid .

Industrial Production Methods

In industrial settings, this compound is produced by reacting valproic acid with sodium hydroxide under controlled conditions. The reaction mixture is then purified to remove any impurities and obtain the final product. The process involves several steps, including crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

Divalproex sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Divalproex sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Divalproex sodium is unique due to its combination of sodium valproate and valproic acid, providing a more stable and effective formulation. It has a broader therapeutic range and fewer side effects compared to some other anticonvulsants .

Properties

CAS No.

76584-70-8

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

IUPAC Name

sodium;2-propylpentanoate;2-propylpentanoic acid

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

RGZUPIWJTSGERU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]

Isomeric SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]

Canonical SMILES

CCCC(CCC)C(=O)O.[Na]

Key on ui other cas no.

76584-70-8

Pictograms

Irritant; Health Hazard

Related CAS

99-66-1 (Parent)

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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